Ethyl 4-(2-{[4-(adamantan-1-YL)phenyl]formamido}-3-methylbutanoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-{[4-(adamantan-1-YL)phenyl]formamido}-3-methylbutanoyl)piperazine-1-carboxylate is a complex organic compound that features an adamantane moiety, a phenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{[4-(adamantan-1-YL)phenyl]formamido}-3-methylbutanoyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the phenylformamido group via a formylation reaction. The piperazine ring is then incorporated through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[4-(adamantan-1-YL)phenyl]formamido}-3-methylbutanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The phenylformamido group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone, while reduction of the phenylformamido group can produce phenylamine derivatives.
Scientific Research Applications
Ethyl 4-(2-{[4-(adamantan-1-YL)phenyl]formamido}-3-methylbutanoyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug candidate due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{[4-(adamantan-1-YL)phenyl]formamido}-3-methylbutanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, while the phenylformamido group can form hydrogen bonds with amino acid residues. The piperazine ring may enhance the compound’s solubility and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 4-(2-{[4-(adamantan-1-YL)phenyl]formamido}-3-methylbutanoyl)piperazine-1-carboxylate can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral drug.
The uniqueness of this compound lies in its combination of the adamantane moiety with a phenylformamido group and a piperazine ring, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C29H41N3O4 |
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Molecular Weight |
495.7 g/mol |
IUPAC Name |
ethyl 4-[2-[[4-(1-adamantyl)benzoyl]amino]-3-methylbutanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C29H41N3O4/c1-4-36-28(35)32-11-9-31(10-12-32)27(34)25(19(2)3)30-26(33)23-5-7-24(8-6-23)29-16-20-13-21(17-29)15-22(14-20)18-29/h5-8,19-22,25H,4,9-18H2,1-3H3,(H,30,33) |
InChI Key |
HAXDCNPWGZTLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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